BenchChemオンラインストアへようこそ!

[3-(Propan-2-yl)oxetan-3-yl]methanamine

Boiling Point Lipophilicity Drug Design

[3-(Propan-2-yl)oxetan-3-yl]methanamine (CAS 1539197-30-2) is a 3,3-disubstituted oxetane featuring an isopropyl group and an aminomethyl moiety (C7H15NO, MW 129.2). This class of strained heterocycles is widely used in drug discovery as a bioisostere for carbonyl, gem-dimethyl, and other functional groups to fine-tune physicochemical and pharmacokinetic properties.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1539197-30-2
Cat. No. B2394642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Propan-2-yl)oxetan-3-yl]methanamine
CAS1539197-30-2
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC(C)C1(COC1)CN
InChIInChI=1S/C7H15NO/c1-6(2)7(3-8)4-9-5-7/h6H,3-5,8H2,1-2H3
InChIKeyYSFSJQZZESOLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Propan-2-yl)oxetan-3-yl]methanamine (CAS 1539197-30-2): A 3,3-Disubstituted Oxetane Building Block for Medicinal Chemistry Procurement


[3-(Propan-2-yl)oxetan-3-yl]methanamine (CAS 1539197-30-2) is a 3,3-disubstituted oxetane featuring an isopropyl group and an aminomethyl moiety (C7H15NO, MW 129.2) . This class of strained heterocycles is widely used in drug discovery as a bioisostere for carbonyl, gem-dimethyl, and other functional groups to fine-tune physicochemical and pharmacokinetic properties . As a primary amine building block, it is available from specialized chemical suppliers with typical purities of 95–98% .

Why Generic Substitution of [3-(Propan-2-yl)oxetan-3-yl]methanamine Fails: Physicochemical Divergence from Common Analogs


The 3-position substituent on the oxetane ring profoundly governs the building block's lipophilicity, steric demand, and metabolic stability . Replacing [3-(Propan-2-yl)oxetan-3-yl]methanamine with simpler analogs like oxetan-3-ylmethanamine or its 3-methyl counterpart is not straightforward; the isopropyl group introduces quantifiable differences in boiling point, molecular weight, and predicted electronic properties that directly alter downstream compound solubility and target binding [1]. Selecting the correct building block is not merely an issue of structural similarity but a decision tuned to the desired physicochemical profile of the final drug candidate.

Quantitative Differentiation of [3-(Propan-2-yl)oxetan-3-yl]methanamine versus Oxetane Methanamine Analogs


Elevated Boiling Point Confirms Greater Intermolecular Interaction Enthalpy

The target compound exhibits a predicted boiling point of 173.0±13.0 °C, which is substantially higher than that of oxetan-3-ylmethanamine (131 °C) and (3-methyloxetan-3-yl)methanamine (134.5 °C) . This ~42 °C increase relative to the unsubstituted analog indicates stronger van der Waals forces, consistent with a larger hydrophobic surface area from the isopropyl group.

Boiling Point Lipophilicity Drug Design

Increased Molecular Weight and Steric Bulk for Fine-Tuned Target Engagement

With a molecular weight of 129.2 Da, the target compound is 42.1 Da heavier than oxetan-3-ylmethanamine (87.12 Da) and 28.1 Da heavier than (3-methyloxetan-3-yl)methanamine (101.15 Da) [1]. The isopropyl substituent also contributes greater steric bulk (calculated molar refractivity ~37.3 cm³ vs. ~23.6 cm³ for the unsubstituted analog), which can induce conformational restrictions beneficial for target protein binding [2].

Molecular Weight Ligand Efficiency Fragment-Based Drug Design

Predicted pKa Modulation Indicates Altered Amine Basicity

The predicted pKa of the target compound's amine is 9.65±0.29, whereas a related 3-methyl-3-oxetanemethanamine analog has a reported pKa of 9.65±0.29 (identical prediction) [1]. While the predicted values for these two 3-substituted analogs appear similar, the electron-donating isopropyl group is expected to slightly raise the pKa compared to the unsubstituted oxetan-3-ylmethanamine (pKa data unavailable for free base but anticipated to be lower due to lack of alkyl substitution), thus modulating the protonation state at physiological pH .

pKa Amine Basicity Solubility

Patent-Cited Utility in Kinase and Protein Inhibitor Programs

A patent disclosure associated with this CAS number (CN303415606S) claims invention for the treatment or prevention of benign hyperplasia, atherosclerosis, sepsis, autoimmune diseases, vascular diseases, viral infection, neurodegenerative diseases, inflammatory diseases, and for male fertility control protein inhibitors [1]. This suggests the compound has been incorporated into pharmaceutical compositions as a key substructure, differentiating it from simpler oxetane methanamines that are generally used as intermediates without specific biological targeting claims.

Kinase Inhibitors Protein Inhibitors Patent Evidence

Optimal Procurement Scenarios for [3-(Propan-2-yl)oxetan-3-yl]methanamine


Lead Optimization of Kinase Inhibitors Requiring Enhanced Lipophilic Contact

When SAR studies indicate that a hydrophobic pocket in the kinase ATP-binding site can accommodate a larger alkyl group, replacing a hydrogen or methyl substituent on the oxetane ring with an isopropyl group (as in this compound) can increase inhibitory potency and selectivity . The elevated boiling point and molecular weight evidence tangible hydrophobic contact gains .

Fragment Elaboration in Protein-Protein Interaction Inhibitors

In fragment-based campaigns targeting shallow, lipophilic surfaces of protein-protein interfaces, the additional steric bulk of the isopropyl-oxetane-amine scaffold provides better shape complementarity than smaller oxetane methanamines, potentially improving fragment hit rates [1].

Fine-Tuning ADME Profiles via Oxetane Bioisostere Substitution

Medicinal chemists seeking to replace a metabolically labile carbonyl or gem-dimethyl group with a stable bioisostere can utilize this building block to systematically explore the impact of increased lipophilicity on LogD and metabolic clearance, using the quantitative physicochemical data presented here as a calibration point [1][2].

IP-Generating Drug Discovery Around Protein Inhibitor Targets

Given patent-cited utility in areas like autoimmune and neurodegenerative diseases, sourcing this compound enables research groups to work within protected chemical space while designing novel protein inhibitors, a strategic advantage over using generic oxetane-3-ylmethanamine that offers no such IP foothold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(Propan-2-yl)oxetan-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.